Corilagin

Vue d'ensemble

Description

La corilagine est un type d'ellagitannin, une classe de tannins hydrolysables, qui sont des composés polyphénoliques. Elle a été isolée pour la première fois en 1951 à partir de l'extrait de Divi-divi (Caesalpinia coriaria) et a depuis été trouvée dans diverses plantes telles que l'Alchornea glandulosa et les feuilles du Punica granatum (grenadier) . La corilagine est connue pour ses larges activités biologiques et thérapeutiques, notamment ses actions antioxydantes, anti-inflammatoires, hépatoprotectrices et antitumorales .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La corilagine peut être préparée à l'aide d'un procédé d'extraction et de purification vert à partir de plantes comme le Phyllanthus. Le procédé implique le mélange de la matière végétale avec un liquide ionique aqueux, tel que 0,4 M [BMIm]Br, à un rapport liquide-solide de 10:1 et la dispersion du mélange par ultrasonication à 50°C pendant 15 minutes. Le mélange est ensuite soumis à une résine macroporeuse D101 et à une chromatographie liquide haute performance préparative (prep-HPLC) pour la séparation, suivie d'une précipitation à l'eau pour obtenir une pureté élevée .

Méthodes de production industrielle

Une méthode industrielle d'extraction et de purification de la corilagine consiste à soumettre l'herbe commune de la fleur de feuille à une absorption par une résine macroporeuse, une désorption et une extraction à l'alcool n-butylique. La solution d'extraction concentrée est ensuite purifiée par chromatographie sur colonne de fluide de dioxyde de carbone supercritique et de gel, suivie d'une recristallisation pour obtenir la corilagine .

Analyse Des Réactions Chimiques

Crosslinking via Hydrogen Bonding

Corilagin forms 3D networks through pure hydrogen bonding, avoiding chemical structure alterations. At 2 mg/mL, it achieves >95% crosslinking efficiency in decellularized extracellular matrices, enhancing mechanical stability and bioactivity .

Crosslinking Data Table

| Parameter | Value/Condition | Effect | Reference |

|---|---|---|---|

| Optimal Concentration | 2 mg/mL | Stable network (FI > 95%) | |

| Bond Type | Multiple H-bonds | No covalent modifications |

Enzymatic Inhibition

This compound inhibits squalene epoxidase (IC50 = 4.0 µM), a key enzyme in cholesterol synthesis . It also modulates metabolic pathways, including glucose, lipid, and amino acid metabolism, as evidenced by GC-MS analysis of mouse tissues .

Enzymatic Inhibition Data Table

| Enzyme | IC50 (µM) | Target Pathway | Effect | Reference |

|---|---|---|---|---|

| Squalene Epoxidase | 4.0 | Cholesterol synthesis | Inhibits enzyme activity | |

| Metabolic Enzymes | – | Glucose/Lipid pathways | Alters metabolite profiles |

Protein Interactions

This compound binds the SARS-CoV-2 spike RBD (Cys336–Phe374) with a binding energy of -9.4 kcal/mol, blocking viral entry . It also interacts with α-synuclein’s N-terminal region, reducing amyloid aggregation .

Protein Interaction Data Table

| Protein | Binding Site/Region | Binding Energy (kcal/mol) | Technique | Reference |

|---|---|---|---|---|

| SARS-CoV-2 RBD | Cys336–Phe374 pocket | -9.4 | BLI, MD | |

| α-Synuclein | N-terminal domain | – | 1H–15N HSQC |

Applications De Recherche Scientifique

Mécanisme D'action

Corilagin exerts its effects through various molecular targets and pathways. It blocks the activation of both the canonical Smad and non-canonical extracellular-signal-regulated kinase/Akt (protein kinase B) pathways. The potential apoptotic action of this compound is mediated by altered expression of procaspase-3, procaspase-8, procaspase-9, poly (ADP ribose) polymerase, and Bcl-2 Bax . In nude mice, this compound suppressed cholangiocarcinoma growth and downregulated the expression of Notch1 and mammalian target of rapamycin .

Comparaison Avec Des Composés Similaires

La corilagine est unique parmi les ellagitannins en raison de sa structure moléculaire spécifique et de ses larges activités biologiques. Des composés similaires comprennent :

Acide ellagique : Un autre ellagitannin aux propriétés antioxydantes et anticancéreuses.

Acide gallique : Un produit d'hydrolyse de la corilagine présentant des différences de biodisponibilité et de demi-vie.

Punicalagine : Trouvé dans la grenade, connu pour ses effets antioxydants et anti-inflammatoires.

Activité Biologique

Corilagin, a polyphenolic compound primarily derived from various medicinal plants, has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the pharmacological properties of this compound, supported by recent studies and case analyses.

This compound is a galloyl derivative of ellagic acid, commonly found in several plants, including Phyllanthus species and Euryale ferox. Its structure allows it to interact with various biological pathways, making it a subject of interest for therapeutic applications.

Anticancer Activity

Numerous studies have highlighted this compound's potential as an anticancer agent. Its mechanisms of action include:

- Induction of Apoptosis : this compound has been shown to activate caspases (caspase-3, -8, and -9), leading to programmed cell death in various cancer cell lines. For instance, in breast cancer cells (MCF-7), treatment with this compound resulted in increased levels of cleaved PARP and caspases, indicating apoptosis activation .

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly suppressed tumor growth in nude mice models of cholangiocarcinoma and cervical cancer by downregulating critical signaling pathways such as Notch1 and mTOR .

- Reactive Oxygen Species (ROS) Generation : this compound induces ROS production, which is crucial for its anticancer effects. The presence of ROS was linked to enhanced apoptosis and autophagy in treated cells .

Table 1: Summary of Anticancer Effects of this compound

Anti-inflammatory Activity

This compound also exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and COX-2 in macrophages stimulated with lipopolysaccharides (LPS) .

- Mechanisms : The anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway and suppression of inducible nitric oxide synthase (iNOS) expression. This leads to reduced nitric oxide production and inflammatory responses .

Table 2: Anti-inflammatory Effects of this compound

| Inflammatory Model | Effect Observed | Reference |

|---|---|---|

| Raw264.7 Macrophages | Reduced secretion of NO and inflammatory cytokines | |

| Cystic Fibrosis Cells | Decreased IL-8, MCP-1 secretion |

Pharmacokinetics and Bioavailability

Despite its promising biological activities, this compound faces challenges regarding bioavailability. Studies indicate that its metabolites, such as ellagic acid and gallic acid, contribute to its overall pharmacological effects but exhibit different absorption profiles in vivo .

New delivery systems are being explored to enhance the bioavailability of this compound, including:

- Nanoparticles

- Liposomes

- Microemulsions

These advancements aim to improve systemic circulation and therapeutic efficacy.

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells demonstrated that this compound not only induced apoptosis but also activated autophagy as a survival mechanism against oxidative stress. The inhibition of autophagy significantly enhanced apoptosis rates, suggesting a dual role for this compound in cancer therapy .

- Cholangiocarcinoma Model : In an animal model, this compound administration resulted in a marked reduction in tumor size and weight compared to control groups. Molecular analysis revealed downregulation of oncogenic pathways associated with tumor growth .

Propriétés

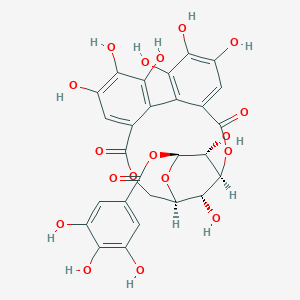

IUPAC Name |

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSDEZXZIZRFGC-XIGLUPEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104707 | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088321-44-0, 23094-69-1 | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2088321-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Corilagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.